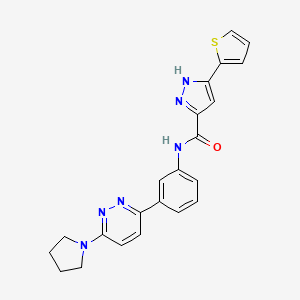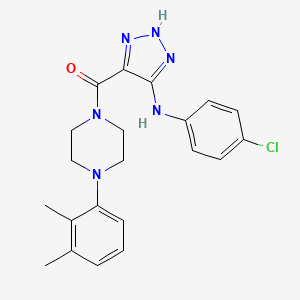![molecular formula C15H12N4OS B14108371 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide](/img/structure/B14108371.png)
4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]benzamide is a compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 4-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]benzamide includes a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and a benzamide moiety.
准备方法
The synthesis of 4-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]benzamide typically involves the formation of the quinazolinone core followed by the introduction of the benzamide group. One common synthetic route involves the cyclization of anthranilic acid derivatives with isatoic anhydride to form the quinazolinone core.
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Green chemistry approaches, such as the use of solvent-free conditions and environmentally benign catalysts, are increasingly being explored to achieve these goals .
化学反应分析
4-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, to introduce different substituents.
Coupling Reactions: The quinazolinone core can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial, antiviral, and anticancer properties. .
Medicine: The compound has potential therapeutic applications in the treatment of diseases such as cancer, tuberculosis, and leishmaniasis. .
作用机制
The mechanism of action of 4-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. For example, some quinazolinone derivatives have been shown to inhibit the enzyme pteridine reductase, which is involved in the biosynthesis of folate in pathogens .
相似化合物的比较
4-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]benzamide can be compared with other quinazolinone derivatives, such as:
2,3-dihydroquinazolin-4(1H)-one: This compound serves as a core structure for many biologically active derivatives and has been extensively studied for its pharmacological properties.
6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones: These derivatives have shown promising antileishmanial activities.
2-(4-chloro-3-nitrophenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one: This compound has demonstrated potential as an anti-leishmanial agent.
The uniqueness of 4-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]benzamide lies in its specific substitution pattern and the presence of the sulfanylidene group, which can impart distinct biological activities compared to other quinazolinone derivatives.
属性
分子式 |
C15H12N4OS |
|---|---|
分子量 |
296.3 g/mol |
IUPAC 名称 |
4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide |
InChI |
InChI=1S/C15H12N4OS/c16-13(20)9-5-7-10(8-6-9)17-14-11-3-1-2-4-12(11)18-15(21)19-14/h1-8H,(H2,16,20)(H2,17,18,19,21) |
InChI 键 |
KWTCVMNQVOPACT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108296.png)
![3-hexyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108305.png)
![[(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B14108313.png)


![4-Pyridinecarbonitrile, 3-[(1E)-2-(dimethylamino)ethenyl]-](/img/structure/B14108331.png)
![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14108341.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14108352.png)


![1-(3-Bromophenyl)-7-chloro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108373.png)
![Methyl 4-[1-[2-(dimethylamino)ethyl]-3-[hydroxy(3-methoxyphenyl)methylene]-4,5-dioxo-2-pyrrolidinyl]benzoate](/img/structure/B14108375.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B14108377.png)
![[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B14108384.png)
